3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C7H14Cl2F3NO2S. It is known for its unique structure, which includes a trifluoroethyl group, making it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride hydrochloride typically involves the reaction of 3-aminopropane-1-sulfonyl chloride with 2,2,2-trifluoroethylamine in the presence of an appropriate base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-aminopropane-1-sulfonyl chloride+2,2,2-trifluoroethylamine→3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride hydrochloride
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents, controlled temperature, and pressure conditions, and efficient purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Products include substituted sulfonyl derivatives.
Oxidation: Products may include sulfonic acids or sulfonates.
Reduction: Products may include reduced amine derivatives.
Hydrolysis: The major product is the corresponding sulfonic acid.
Scientific Research Applications
3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride hydrochloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride hydrochloride involves its ability to react with nucleophiles, leading to the formation of sulfonyl derivatives. The trifluoroethyl group enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
- 3-[Methyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride hydrochloride
- 3-[Ethyl(2,2,2-difluoroethyl)amino]propane-1-sulfonyl chloride hydrochloride
- 3-[Ethyl(2,2,2-trifluoroethyl)amino]butane-1-sulfonyl chloride hydrochloride
Uniqueness
3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride hydrochloride is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
3-[ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClF3NO2S.ClH/c1-2-12(6-7(9,10)11)4-3-5-15(8,13)14;/h2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVJJESKLAXYCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCS(=O)(=O)Cl)CC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.